
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine, hydroxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Substitution: Formation of 2,3-diamino-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one or 2,3-dithio-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Applications De Recherche Scientifique
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-1-(2-hydroxyphenyl)propan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one: Lacks the bromine atoms, which can influence its chemical properties and applications.
2,3-Dichloro-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one:
Propriétés
Numéro CAS |
39729-17-4 |
|---|---|
Formule moléculaire |
C16H14Br2O3 |
Poids moléculaire |
414.09 g/mol |
Nom IUPAC |
2,3-dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H14Br2O3/c1-21-11-8-6-10(7-9-11)14(17)15(18)16(20)12-4-2-3-5-13(12)19/h2-9,14-15,19H,1H3 |
Clé InChI |
ACMLYNXQGMLUOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


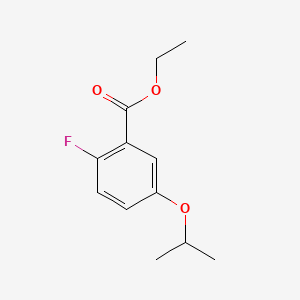
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
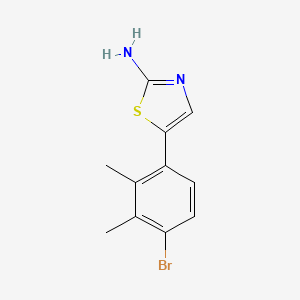
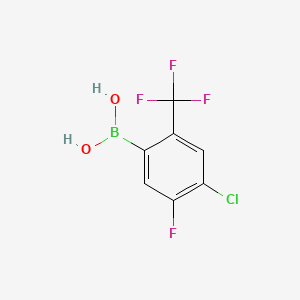

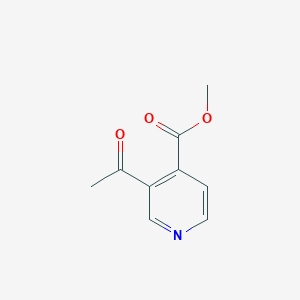
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)



![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
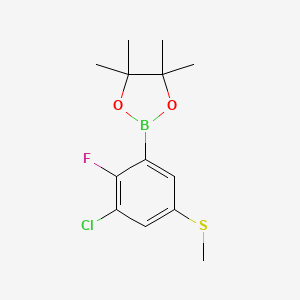
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

